N~1~-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
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Overview
Description
N~1~-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a complex organic compound that features a tetrazole ring, a brominated benzyl group, and a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Ether Formation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of the benzyl alcohol reacts with the chlorobenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N~1~-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The brominated and chlorinated benzyl groups may interact with enzymes or receptors, altering their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- N~1~-{5-chloro-2-[(2-bromobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
- N~1~-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
Comparison:
- Structural Differences: The position and type of halogen atoms differ, which can influence the compound’s reactivity and biological activity.
- Unique Features: N1-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is unique due to the specific combination of bromine and chlorine atoms, which may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C15H14BrClN6O |
---|---|
Molecular Weight |
409.67 g/mol |
IUPAC Name |
1-N-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C15H14BrClN6O/c16-12-5-6-14(24-9-10-3-1-2-4-13(10)17)11(7-12)8-19-23-15(18)20-21-22-23/h1-7,19H,8-9H2,(H2,18,20,22) |
InChI Key |
HVXMVRIOLIXEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNN3C(=NN=N3)N)Cl |
Origin of Product |
United States |
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